Presynaptic Transmitter Release Potency Comparison
In a direct head-to-head comparison of guanidine derivatives using frog sciatic nerve–sartorius muscle, rat phrenic nerve–diaphragm, and crayfish neuromuscular preparations, ethylguanidine exhibited nearly identical potency to methylguanidine, 1,1-dimethylguanidine, and propylguanidine in stimulating transmitter release, with all compounds showing a threshold concentration of 0.1–0.2 mM. In contrast, formamidine and aminoguanidine were 20–40 times less potent [1]. The relative potency ranking for presynaptic stimulation was determined as: methylguanidine, 1,1-dimethylguanidine, ethylguanidine, propylguanidine > guanidine > aminoguanidine, formamidine [1].
| Evidence Dimension | Threshold concentration for stimulation of transmitter release |
|---|---|
| Target Compound Data | 0.1–0.2 mM |
| Comparator Or Baseline | Methylguanidine: 0.1–0.2 mM; Propylguanidine: 0.1–0.2 mM; Formamidine: 4–8 mM (estimated); Aminoguanidine: 4–8 mM (estimated) |
| Quantified Difference | Ethylguanidine is equipotent to methyl and propyl analogs but 20–40× more potent than formamidine and aminoguanidine |
| Conditions | Frog sciatic nerve–sartorius muscle, rat phrenic nerve–diaphragm, and crayfish excitatory nerve–opener muscle preparations; electrophysiological measurement of end-plate potential amplitude |
Why This Matters
For researchers investigating presynaptic mechanisms of neurotransmitter release, ethylguanidine offers potency indistinguishable from methyl and propyl homologs but with distinct postsynaptic channel-blocking properties (see Evidence Item 2), enabling selective dissection of pre- versus postsynaptic effects.
- [1] Branisteanu DD, Miyamoto MD, Volle RL. Stimulation of transmitter release by guanidine derivatives. Neuroscience. 1979;4(10):1511–1519. doi:10.1016/0306-4522(79)90056-3. View Source
